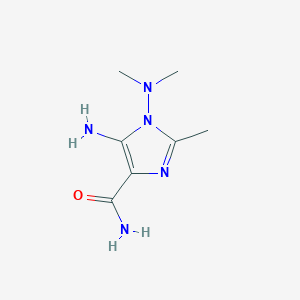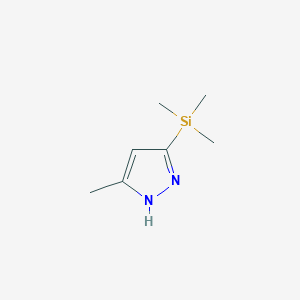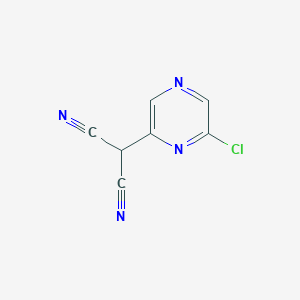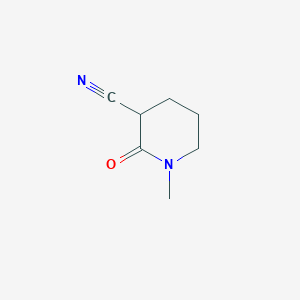![molecular formula C10H6N2O B3360860 5H-Pyrido[3,2-b]pyrrolizin-5-one CAS No. 89991-18-4](/img/structure/B3360860.png)
5H-Pyrido[3,2-b]pyrrolizin-5-one
Overview
Description
5H-Pyrido[3,2-b]pyrrolizin-5-one is a chemical compound with the molecular formula C10H6N2O . It is also known by its IUPAC name, pyrido [3,2-b]pyrrolizin-5-one .
Synthesis Analysis
The synthesis of this compound and its analogs has been reported in the literature . These compounds were synthesized in good to excellent yields (61–91%) . The synthesis involved the creation of tripentone derivatives, which were then tested for their cytotoxicity against two human tumor cell lines, HCT-116 (human colorectal carcinoma) and MCF-7 (human breast cancer) .Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 170.17 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s worth noting that the compound is used in the synthesis of tripentone derivatives . These derivatives have shown significant antiproliferative activity against human tumor cell lines .Scientific Research Applications
Antitumor Activity
5H-Pyrido[3,2-b]pyrrolizin-5-one derivatives, specifically tripentone analogs, exhibit significant antitumor properties. They have shown notable antiproliferative activity against various human tumor cell lines, including colorectal carcinoma and breast cancer. These derivatives induce apoptosis and confine cells in the mitotic phases without exerting necrotic effects, suggesting a specific targeting of tumor cells without affecting normal cells like differentiated intestinal-like cells (Parrino et al., 2018).
Synthesis and Structural Applications
The synthesis of this compound and its derivatives is a notable research area. These compounds are prepared through various chemical processes, exploring their structural complexity and potential as DNA-intercalating agents. For example, the thermolysis of pyridannulated enyne-carbodiimides leads to novel heteroaromatic systems related to ellipticine alkaloids, highlighting their potential in medical chemistry (Lu et al., 2002).
Serotonin Agonist Properties
Some derivatives, like 3-(1,2,5,6-tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyrid-5-one, have shown to be potent and selective serotonin (5-HT1B) agonists. These compounds have potential applications in understanding and treating conditions related to serotonin receptors, such as feeding behavior in rodents (Macor et al., 1990).
Other Biological Activities
In addition to antitumor and serotonin agonist properties, research has explored other biological activities of this compound derivatives. This includes investigation into their roles as DNA binders, potential antiproliferative agents, and their interaction with various biological pathways. Studies have demonstrated that these compounds can intercalate into DNA, suggesting a mechanism for their antitumor activity. The synthesis and evaluation of different derivatives provide insights into their structure-activity relationships, shedding light on how specific substitutions and structural changes affect their biological properties (Bolognese et al., 2002).
Mechanism of Action
The mechanism of action of 5H-Pyrido[3,2-b]pyrrolizin-5-one and its derivatives is related to their antiproliferative activity against human tumor cell lines . The most active derivatives did not affect the viability of Caco-2 cells differentiated into normal intestinal-like cells, suggesting that tumor cells are the main target of their cytotoxic action . These compounds induced a clear shift of viable cells towards early apoptosis, confining the cells in the mitotic phases .
Future Directions
The future directions for research on 5H-Pyrido[3,2-b]pyrrolizin-5-one and its derivatives could involve further exploration of their antitumor activity . Given their significant antiproliferative activity against human tumor cell lines and their ability to induce apoptosis, these compounds could potentially be developed into effective anticancer drugs .
Properties
IUPAC Name |
pyrido[3,2-b]pyrrolizin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c13-9-7-3-1-5-11-10(7)12-6-2-4-8(9)12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAWGGNTKGIUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N3C=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80523429 | |
| Record name | 5H-Pyrido[3,2-b]pyrrolizin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80523429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89991-18-4 | |
| Record name | 5H-Pyrido[3,2-b]pyrrolizin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80523429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Dioxo-2,3,6,7-tetrahydro-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B3360781.png)





![N,N'-[(6-Amino-1,3,5-triazine-2,4-diyl)bis[imino(9,10-dihydro-9,10-dioxoanthracene-4,1-diyl)]]bis(benzamide)](/img/structure/B3360838.png)

![5H-Pyrido[3,2-b]pyrrolizin-5-ol](/img/structure/B3360867.png)
![1-Ethyl-2,3-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B3360885.png)
![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-formyl-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3360891.png)

![1-(1-Chloroethenyl)-2-methyl-1H-thieno[3,4-d]imidazole](/img/structure/B3360895.png)
